Butanoyl bromide, 2-methyl-
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Overview
Description
Butanoyl bromide, 2-methyl- is an organic compound belonging to the class of acyl halides. Acyl halides are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen atom. In this case, the compound is derived from butanoic acid with a bromine atom replacing the hydroxyl group and a methyl group attached to the second carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanoyl bromide, 2-methyl- can be synthesized through the reaction of butanoic acid with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically involves heating the carboxylic acid with the brominating agent under reflux conditions. The general reaction is as follows:
CH3CH2CH(CH3)COOH+PBr3→CH3CH2CH(CH3)COBr+H3PO3
Industrial Production Methods: In an industrial setting, the production of butanoyl bromide, 2-methyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: Butanoyl bromide, 2-methyl- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrogen bromide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary amines, or alcohols in the presence of a base.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Elimination Reactions: Alkenes.
Hydrolysis: 2-methylbutanoic acid and hydrogen bromide.
Scientific Research Applications
Butanoyl bromide, 2-methyl- is used in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of butanoyl bromide, 2-methyl- primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The bromine atom is a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications.
Comparison with Similar Compounds
Butanoyl Chloride: Similar structure but with a chlorine atom instead of bromine.
Propionyl Bromide: A shorter chain acyl bromide.
Isobutyryl Bromide: Similar structure but with a different branching pattern.
Uniqueness: Butanoyl bromide, 2-methyl- is unique due to the presence of the methyl group on the second carbon, which influences its reactivity and the steric effects in chemical reactions. This makes it distinct from other acyl halides and useful in specific synthetic applications where such structural features are desired.
Properties
IUPAC Name |
2-methylbutanoyl bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNJGESPXQMVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478830 |
Source
|
Record name | Butanoyl bromide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54905-33-8 |
Source
|
Record name | Butanoyl bromide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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